molecular formula C9H16N2O2 B8446606 Cyanomethyl 3-diethylaminopropionate

Cyanomethyl 3-diethylaminopropionate

Cat. No. B8446606
M. Wt: 184.24 g/mol
InChI Key: BSRJKQXCXYEDEW-UHFFFAOYSA-N
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Patent
US06743564B2

Procedure details

At 20 to 30° C., 22.2 g of cyanomethyl acrylate was added to 14.6 g of diethylamine, which was stirred for 10 hours, obtaining cyanomethyl 3-diethylaminopropionate.
Quantity
22.2 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH2:6][C:7]#[N:8])(=[O:4])[CH:2]=[CH2:3].[CH2:9]([NH:11][CH2:12][CH3:13])[CH3:10]>>[CH2:9]([N:11]([CH2:12][CH3:13])[CH2:3][CH2:2][C:1]([O:5][CH2:6][C:7]#[N:8])=[O:4])[CH3:10]

Inputs

Step One
Name
Quantity
22.2 g
Type
reactant
Smiles
C(C=C)(=O)OCC#N
Name
Quantity
14.6 g
Type
reactant
Smiles
C(C)NCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C)N(CCC(=O)OCC#N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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